molecular formula C26H26N4O4S B3013229 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1021074-99-6

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B3013229
CAS No.: 1021074-99-6
M. Wt: 490.58
InChI Key: IIWCTBSGKXEGIE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-b]pyridine derivative characterized by a unique substitution pattern. Its core structure includes a pyrazolo[3,4-b]pyridine scaffold, which is functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, a phenyl group at position 6, and a 2-methoxybenzyl carboxamide moiety at position 2. The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) likely enhances solubility and metabolic stability compared to non-sulfonated analogs, while the 2-methoxybenzyl substituent may influence target binding through π-π stacking or hydrogen-bonding interactions .

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(2-methoxyphenyl)methyl]-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O4S/c1-17-24-21(26(31)27-15-19-10-6-7-11-23(19)34-2)14-22(18-8-4-3-5-9-18)28-25(24)30(29-17)20-12-13-35(32,33)16-20/h3-11,14,20H,12-13,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWCTBSGKXEGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4OC)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxybenzyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide represents a novel class of pyrazolo[3,4-b]pyridine derivatives. This class has garnered attention due to its potential anticancer , anti-inflammatory , and antiproliferative properties. The unique structural features of this compound, including the tetrahydrothiophene ring and various substituents, contribute to its biological activity.

Structure and Properties

The molecular formula for this compound is C22H21N3O5SC_{22}H_{21}N_{3}O_{5}S with a molecular weight of approximately 427.47 g/mol. The compound includes a pyrazolo[3,4-b]pyridine scaffold, which is known for its pharmacological relevance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. In vitro evaluations have shown that compounds within this class can exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : The compound demonstrated IC50 values ranging from 0.87 to 4.3 μM against different cancer cell lines, indicating strong antiproliferative activity .

The proposed mechanisms of action for this compound include:

  • Cell Cycle Arrest : Studies indicate that certain pyrazolo[3,4-b]pyridine derivatives can induce cell cycle arrest at specific phases (G0/G1 or S phase), thereby inhibiting cancer cell proliferation .
  • Induction of Apoptosis : The compound may also promote apoptosis in cancer cells, as evidenced by increased early and late apoptotic markers in treated cells compared to controls .

Comparative Analysis of Biological Activity

CompoundIC50 (µM)Cell LineMechanism of Action
This compound0.87 - 4.3VariousCell cycle arrest, apoptosis
Compound 9a (related derivative)2.59HeLaCell cycle arrest at S phase
Doxorubicin (control)2.35HeLaStandard chemotherapy agent

Case Studies

In a recent study focusing on a series of substituted pyrazolopyridines, the compound with similar structural features exhibited significant anticancer activity against pancreatic and ovarian cell lines . The presence of the phenyl group at position 3 was noted to enhance cytotoxic activity across various analogues.

Study Findings

One notable study reported that a related pyrazolo[3,4-b]pyridine derivative caused a statistically significant accumulation of PC-3 prostate cancer cells in the G0/G1 phase after treatment . This suggests that the compound may effectively halt the progression of the cell cycle in cancerous cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and pharmacological properties:

Core Scaffold Analogues

Compound Name Substituents Key Structural Differences Molecular Weight (g/mol) Notable Properties
Target Compound 1: 1,1-dioxidotetrahydrothiophen-3-yl; 3: methyl; 6: phenyl; 4: N-(2-methoxybenzyl) carboxamide Reference compound ~480 (estimated) Enhanced solubility (sulfone group), potential CNS penetration (methoxybenzyl)
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3) 1: phenyl; 3: methyl; 6: methyl; 4: N-(1-ethyl-3-methyl-pyrazol-4-yl) carboxamide Lacks sulfone group; ethyl-pyrazole substituent 374.4 Lower polarity, potential for increased lipophilicity
1-(4-Fluorobenzyl)-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide 1: 4-fluorobenzyl; 3: carboxamide (thiophen-2-ylmethyl) Fluorine substituent; thiophene vs. methoxybenzyl ~392 (estimated) Improved metabolic stability (fluorine), possible altered target affinity

Functional Group Comparisons

  • Sulfone vs. Non-Sulfone Derivatives: The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces polarity and hydrogen-bonding capacity, which may improve aqueous solubility compared to non-sulfonated analogs like CAS 1005612-70-3. This modification could reduce off-target interactions by limiting passive membrane diffusion .
  • Aromatic Substituents: The 2-methoxybenzyl group in the target compound contrasts with the thiophen-2-ylmethyl group in the fluorobenzyl analog (). Methoxy groups are known to enhance binding to aromatic receptors (e.g., serotonin receptors), whereas thiophene moieties may prioritize interactions with sulfur-rich binding pockets .

Research Findings and Implications

  • Metabolic Stability : Sulfone-containing compounds generally exhibit slower hepatic clearance due to reduced cytochrome P450-mediated oxidation, as seen in other sulfonated heterocycles .
  • Comparative studies would benefit from hydrogen-bonding analyses (as in ) to elucidate packing interactions.

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